molecular formula C17H24N2O2S B2523472 ({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid CAS No. 656816-07-8

({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid

Cat. No.: B2523472
CAS No.: 656816-07-8
M. Wt: 320.45
InChI Key: JFLJMMNKPSMXPQ-UHFFFAOYSA-N
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Description

({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a 4-methylbenzyl group, and a carbonothioyl group attached to an amino acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of an amine with 4-methylbenzyl chloride under basic conditions.

    Formation of the Carbonothioyl Group: The carbonothioyl group can be introduced through a reaction with carbon disulfide and an appropriate amine.

    Coupling with Amino Acetic Acid: The final step involves coupling the intermediate compounds with amino acetic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: can be compared with similar compounds such as:

    Cyclohexylamine derivatives: Known for their use in organic synthesis and as intermediates in pharmaceuticals.

    Benzylamine derivatives: Commonly used in the synthesis of biologically active compounds.

    Thioamide derivatives: Known for their applications in medicinal chemistry.

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[cyclohexyl-[(4-methylphenyl)methyl]carbamothioyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-13-7-9-14(10-8-13)12-19(15-5-3-2-4-6-15)17(22)18-11-16(20)21/h7-10,15H,2-6,11-12H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLJMMNKPSMXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCCCC2)C(=S)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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